Cas no 54147-91-0 (2-(2-Bromophenyl)aniline)

2-(2-Bromophenyl)aniline is a brominated aromatic amine compound featuring a phenyl group substituted with a bromine atom adjacent to an aniline moiety. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and ligands for catalytic applications. The presence of both amine and bromine functional groups allows for versatile reactivity, enabling cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is typically handled under controlled conditions due to its sensitivity to air and light, requiring storage in inert atmospheres for optimal stability.
2-(2-Bromophenyl)aniline structure
2-(2-Bromophenyl)aniline structure
Product Name:2-(2-Bromophenyl)aniline
CAS No:54147-91-0
MF:C12H10BrN
MW:248.118502140045
MDL:MFCD16659068
CID:2186262
PubChem ID:15500929
Update Time:2025-08-04

2-(2-Bromophenyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2’-Bromobiphenyl-2-amine
    • 2-(2-bromophenyl)aniline
    • 2'-bromobiphenyl-2-amine
    • SCHEMBL10711667
    • BCP33960
    • 2-bromo-2'-aminobiphenyl
    • DB-071800
    • AKOS017549917
    • 2'-Bromo-[1,1'-biphenyl]-2-amine
    • SB66295
    • 54147-91-0
    • 2-(2-Bromophenyl)aniline
    • MDL: MFCD16659068
    • Inchi: 1S/C12H10BrN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2
    • InChI Key: RNHROIARQQOJTL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C1C=CC=CC=1N

Computed Properties

  • Exact Mass: 247.00000
  • Monoisotopic Mass: 246.99966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 4.27950

2-(2-Bromophenyl)aniline Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(2-Bromophenyl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B982140-100mg
2-(2-Bromophenyl)aniline
54147-91-0
100mg
$ 155.00 2023-04-18
TRC
B982140-500mg
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54147-91-0
500mg
$ 689.00 2023-04-18
TRC
B982140-1g
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54147-91-0
1g
$ 800.00 2023-09-08
TRC
B982140-1000mg
2-(2-Bromophenyl)aniline
54147-91-0
1g
$ 1183.00 2023-04-18
eNovation Chemicals LLC
Y0998432-5g
2'-bromo-[1,1'-biphenyl]-2-amine
54147-91-0 95%
5g
$1750 2024-08-02
A2B Chem LLC
AG33567-1g
2'-Bromobiphenyl-2-amine
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$457.00 2023-12-30
A2B Chem LLC
AG33567-5g
2'-Bromobiphenyl-2-amine
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$1492.00 2023-12-30

Additional information on 2-(2-Bromophenyl)aniline

Recent Advances in the Study of 2-(2-Bromophenyl)aniline (CAS: 54147-91-0) in Chemical Biology and Pharmaceutical Research

2-(2-Bromophenyl)aniline (CAS: 54147-91-0) is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and potential biological activities.

One of the most notable advancements in the study of 2-(2-Bromophenyl)aniline is its role as a precursor in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases, which are implicated in various cancers. The study utilized a combination of molecular docking and in vitro assays to identify the most promising candidates for further development.

In addition to its applications in oncology, 2-(2-Bromophenyl)aniline has also been investigated for its potential neuroprotective effects. A recent preprint on bioRxiv reported that certain analogs of this compound can modulate the activity of neurotransmitter receptors, suggesting possible applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. The study employed electrophysiological techniques and behavioral assays to validate these findings.

From a synthetic chemistry perspective, researchers have developed more efficient and sustainable methods for the production of 2-(2-Bromophenyl)aniline. A 2024 paper in Green Chemistry described a novel catalytic system that reduces the reliance on hazardous reagents and minimizes waste generation. This advancement not only improves the scalability of the compound but also aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

The pharmacological profile of 2-(2-Bromophenyl)aniline derivatives continues to be a subject of intense investigation. Recent pharmacokinetic studies have revealed favorable absorption and distribution properties, making these compounds promising candidates for oral administration. However, challenges related to metabolic stability and toxicity remain to be addressed in future research.

In conclusion, 2-(2-Bromophenyl)aniline (CAS: 54147-91-0) represents a versatile and valuable building block in medicinal chemistry. Its applications span multiple therapeutic areas, and ongoing research is uncovering new opportunities for its use in drug discovery. As synthetic methodologies evolve and our understanding of its biological activities deepens, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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